Pefloxacin

描述

A synthetic broad-spectrum fluoroquinolone antibacterial agent active against most gram-negative and gram-positive bacteria.

This compound is a fluoroquinolone antibiotic with broad-spectrum antimicrobial activity. This compound inhibits the activity of microbial DNA gyrase and topoisomerase IV. This disrupts DNA replication and prevents cell division.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.

See also: Ciprofloxacin (related); Ofloxacin (related); Norfloxacin (related) ... View More ...

Structure

3D Structure

属性

IUPAC Name |

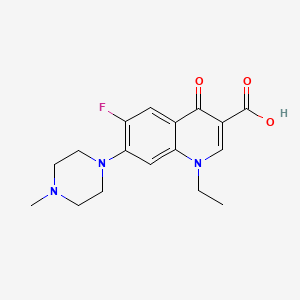

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFYDNQZQSQIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70458-95-6 (mesylate) | |

| Record name | Pefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048493 | |

| Record name | Pefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70458-92-3 | |

| Record name | Pefloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pefloxacine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H52Z9F2Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

271 °C | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Activity of Pefloxacin Against Gram-Positive Organisms

This technical guide provides a comprehensive overview of the in vitro activity of this compound, a synthetic fluoroquinolone antibiotic, against a range of clinically relevant gram-positive bacteria. This document details the mechanism of action, summarizes key quantitative data on its efficacy, outlines common resistance mechanisms, and provides standardized experimental protocols for its evaluation.

Mechanism of Action

This compound is a broad-spectrum antibiotic effective against both gram-positive and gram-negative bacteria.[1] Its bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] In gram-positive organisms, topoisomerase IV is considered the primary target.[4][5]

This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands that have been cleaved by the topoisomerases.[2] This interference leads to the breakage of bacterial chromosomes, thereby inhibiting DNA replication and transcription, which ultimately results in bacterial cell death.[4][5]

Quantitative In Vitro Activity

The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against key gram-positive pathogens.

Table 1: this compound MICs for Staphylococcus Species

| Organism | Number of Strains | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

| Staphylococcus aureus | 100 (78 oxacillin-resistant) | 0.12 - 0.5 | 0.4 | [6] |

| Staphylococcus aureus | 39 | Not Specified | 1.0 | [7] |

| Staphylococcus aureus | Not Specified | 0.25 - 1 | Not Specified | [8] |

| Coagulase-negative staphylococci | 56 | Not Specified | 4 | [7] |

Table 2: this compound MICs for Streptococcus and Enterococcus Species

| Organism | Number of Strains | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

| Streptococcus pneumoniae | 37 | Not Specified | 4 | [6] |

| Enterococcus faecalis | 37 | Not Specified | 4 | [6] |

| Streptococci (various) | Not Specified | 4 - 32 | Not Specified | [8] |

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, primarily involving alterations in the drug's targets or a reduction in its intracellular concentration.

-

Target Site Mutations: The most common resistance mechanism involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes that encode DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][9][10] These mutations alter the enzymes' structure, leading to reduced binding affinity for this compound and consequently, decreased susceptibility.[11]

-

Increased Efflux: Gram-positive bacteria can also develop resistance by actively pumping the antibiotic out of the cell. Overexpression of native efflux pumps, such as NorA, NorB, and NorC in Staphylococcus aureus, can lead to a four- to eightfold increase in resistance to fluoroquinolones.[11] These pumps are often members of the major facilitator superfamily (MFS) and utilize the proton motive force to expel a wide range of substrates, including this compound.[11]

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the in vitro activity of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these methods. The two most common methods are broth microdilution and agar dilution.

A. Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple antibiotics simultaneously and its amenability to automation.[12]

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.[13][14]

-

Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well after inoculation.[15][16]

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16 to 20 hours in ambient air.[12][16]

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[13][14]

B. Agar Dilution Method

This method is considered a gold standard for susceptibility testing and is particularly useful for testing a large number of bacterial isolates against a few antibiotics.[12][17]

-

Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the antibiotic to molten agar before it solidifies.[17]

-

Inoculum Preparation: Bacterial suspensions are prepared and standardized as described for the broth microdilution method.

-

Inoculation and Incubation: A standardized volume of each bacterial suspension, typically delivering 104 CFU per spot, is inoculated onto the surface of each agar plate.[17] The plates are then incubated at 37°C for 16 to 18 hours.[17]

-

MIC Determination: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents the growth of the bacteria.[17]

Conclusion

This compound demonstrates significant in vitro activity against various gram-positive organisms, including strains of Staphylococcus aureus that are resistant to other antibiotics. Its mechanism of action, targeting essential topoisomerase enzymes, provides a potent bactericidal effect. However, the emergence of resistance through target site mutations and efflux mechanisms underscores the importance of continued surveillance and prudent use. The standardized protocols for MIC determination are essential tools for accurately assessing the susceptibility of clinical isolates and for the development of new antimicrobial agents. This guide provides foundational knowledge for researchers and professionals working to understand and combat bacterial infections caused by gram-positive pathogens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 3. What is this compound Mesilate used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. toku-e.com [toku-e.com]

- 6. In-vitro activity of this compound compared to other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of this compound and thirteen other antimicrobial agents in vitro against isolates from hospital and genitourinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The comparative in-vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound susceptibility as a surrogate test to detect ciprofloxacin-resistance in typhoidal Salmonella - Indian J Microbiol Res [ijmronline.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. goldbio.com [goldbio.com]

- 17. Agar dilution - Wikipedia [en.wikipedia.org]

Pefloxacin: A Comprehensive Review of its Pharmacokinetic and Pharmacodynamic Properties in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin, a synthetic third-generation fluoroquinolone antibiotic, has been a subject of extensive research due to its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to the disruption of bacterial DNA replication and transcription, ultimately resulting in bacterial cell death.[2][3] This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, drawing from a wide range of studies conducted in various animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for determining appropriate dosing regimens and predicting therapeutic efficacy. This compound has been extensively studied in several animal species, revealing species-specific differences in its pharmacokinetic parameters.

Data Summary

The following tables summarize key pharmacokinetic parameters of this compound in different animal models. These values are compiled from various studies and are presented as mean ± standard deviation where available.

Table 1: Pharmacokinetic Parameters of this compound in Mammalian Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Protein Binding (%) | Reference(s) |

| Mouse | 50 | Oral | - | - | 1.9 | 8.8 | - | [4] |

| Rat | 10 | IV | - | - | - | - | 20.3 ± 1.8 | [4][5] |

| Rat | 20 | IM | 13 ± 2.9 | - | - | - | - | [6] |

| Dog | 25 | Oral | - | - | - | 100.6 | 19.1 ± 1.1 | [4] |

| Monkey (Cynomolgus) | - | - | - | - | - | - | - | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Avian Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference(s) |

| Chicken (Broiler) | 10 | IV | - | - | 8.44 ± 0.48 | - | [8] |

| Chicken (Broiler) | 10 | Oral | 4.02 ± 0.31 | 2.01 ± 0.12 | 13.18 ± 0.82 | 70 ± 2 | [8] |

| Pheasant | 10 | IV | - | - | - | - | [2] |

| Pigeon | 10 | IV | - | - | - | - | [2] |

| Duck | 10 | IV | - | - | 2.84 - 3.25 | - | [8] |

Distribution

This compound exhibits good tissue penetration, with concentrations in many tissues exceeding those in plasma.[7][9] In rats and dogs, this compound has been found to distribute extensively into most organs and tissues, with the notable exception of the brain.[7] This wide distribution is a key factor in its efficacy against systemic infections.

Metabolism and Excretion

This compound is metabolized in the liver, with the primary metabolites being this compound N-oxide and norfloxacin, the N-desmethyl metabolite.[2][7] The extent of metabolism and the primary metabolites can vary between species. For instance, in mice, the norfloxacin/pefloxacin ratio is 0, while it is approximately 1 in rats and dogs.[7] Biliary excretion is a significant route of elimination, particularly in rats and dogs, where it is extensive and occurs mainly as a glucuronide conjugate.[7]

Pharmacodynamic Properties

The pharmacodynamic properties of an antibiotic describe its effect on the target pathogen. For fluoroquinolones like this compound, the ratio of the Area Under the Concentration-time curve to the Minimum Inhibitory Concentration (AUC/MIC) is a key predictor of efficacy.

In Vitro Susceptibility

This compound demonstrates a broad spectrum of in vitro activity against a wide range of Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing the susceptibility of a pathogen to an antibiotic.

Table 3: Representative MIC Values of this compound for Various Pathogens

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 0.015 - 0.5 | [10] |

| Salmonella sp. | 0.06 - 1.0 | [11] |

| Pseudomonas aeruginosa | 0.25 - 8 | [10] |

| Staphylococcus aureus | 0.12 - 4 | [2] |

| Helicobacter pylori | 1 - 8 | [1] |

| Mycoplasma bovis | 8 | [1] |

Efficacy in Animal Models

The in vitro activity of this compound translates to in vivo efficacy in various animal infection models. For example, in a murine thigh infection model, this compound has demonstrated potent activity against Gram-negative bacilli. In a rat abscess model infected with Serratia marcescens, this compound was effective in sterilizing the abscesses after multiple administrations.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.

Pharmacokinetic Study Protocol

A typical experimental workflow for a preclinical pharmacokinetic study in an animal model is outlined below.

Caption: A typical workflow for a preclinical pharmacokinetic study.

-

Animal Models and Housing: Studies often utilize specific pathogen-free animals (e.g., Sprague-Dawley rats, BALB/c mice) housed in controlled environments with regulated light-dark cycles, temperature, and humidity. Animals are typically acclimatized for at least one week before the experiment.

-

Drug Administration: this compound is administered via the desired route, commonly intravenous (IV) for determining absolute bioavailability and oral (PO) or intramuscular (IM) for assessing absorption characteristics. The drug is often dissolved in a suitable vehicle, such as sterile water or saline.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing from sites like the tail vein (rats/mice) or jugular vein. For tissue distribution studies, animals are euthanized at various time points, and target organs are harvested.

-

Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -20°C or lower until analysis. Tissues are homogenized in an appropriate buffer.

-

Bioanalytical Method (HPLC): this compound concentrations in plasma and tissue homogenates are typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection.[12][13]

-

Column: A reversed-phase C18 column (e.g., Shim-pack CLC-ODS) is commonly used.[13]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an acidic aqueous buffer (e.g., phosphoric acid solution) is frequently employed.[13] For example, a mobile phase of acetonitrile and 0.025 M phosphoric acid (13:87 v/v, pH 2.9) has been reported.[13]

-

Detection: UV detection is often set at a wavelength of approximately 275 nm.[13]

-

Sample Preparation: Plasma samples may require deproteinization with a solvent like ethyl acetate, followed by evaporation and reconstitution in the mobile phase before injection.[12]

-

Pharmacodynamic Study Protocol

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[14]

-

Method: The broth microdilution method is a standard technique.[14]

-

Procedure:

-

Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of this compound that shows no visible turbidity.[14]

-

The MBC is the lowest concentration of an antimicrobial that results in a ≥99.9% reduction in the initial bacterial inoculum.[14]

-

Procedure:

-

Following MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound from which no bacterial growth is observed on the agar plate.[14]

-

Mechanism of Action

This compound's bactericidal activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.

References

- 1. toku-e.com [toku-e.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Pharmacokinetics of this compound and its interaction with cyclosporin A, a P-glycoprotein modulator, in rat blood, brain and bile, using simultaneous microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics and therapeutic efficacy of fleroxacin and this compound in a rat abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption, distribution, metabolic fate, and elimination of this compound mesylate in mice, rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Development and Validation of a HPLC Method for Determination of this compound in Tablet and Human Plasma [ijbms.mums.ac.ir]

- 14. qlaboratories.com [qlaboratories.com]

Structural and chemical synthesis pathways of Pefloxacin

An In-depth Technical Guide to the Structural and Chemical Synthesis of Pefloxacin

Introduction

This compound is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4][5] Developed in 1979, this compound has been utilized for treating various infections, including those of the genitourinary and gastrointestinal tracts.[1] This technical guide provides a detailed overview of the structural properties and the primary chemical synthesis pathways of this compound, designed for researchers, scientists, and professionals in drug development.

Structural Information

This compound is chemically named 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1] Its structure is characterized by a quinolone core, substituted with a fluorine atom, an ethyl group, and a methylpiperazinyl moiety, which are crucial for its antibacterial activity.

| Identifier | Value |

| Molecular Formula | C₁₇H₂₀FN₃O₃[6] |

| Molecular Weight | 333.36 g/mol [6] |

| CAS Number | 70458-92-3[1] |

| PubChem CID | 51081[7] |

| SMILES | CCn1cc(c(=O)c2cc(c(cc21)N3CCN(C)CC3)F)C(=O)O[6] |

| InChI | InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)[6] |

Chemical Synthesis Pathways

Two primary synthetic routes for this compound are well-documented in the literature. The first is a multi-step synthesis starting from 3-chloro-4-fluoroaniline, and the second is a more direct conversion from Norfloxacin.

Pathway 1: Synthesis from 3-Chloro-4-fluoroaniline

This classical pathway involves the construction of the quinolone ring system followed by the introduction of the N-methylpiperazine side chain. The overall process consists of five main steps.

Quantitative Data for Pathway 1

| Step | Product | Reagents & Conditions | Yield (%) | Reference |

| 1 | Diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II) | 3-chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate, 125°C | Not Specified | [8] |

| 2 | Ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III) | Reflux in Dowtherm A | Not Specified | [8] |

| 3 | Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV) | Ethyl iodide, K₂CO₃, DMF, 80-90°C, 18h | ~64% | [9] |

| 4 | 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (V) | Saponification followed by acidification | Not Specified | [8] |

| 5 | This compound (VI) | 1-Methylpiperazine, Pyridine, 100°C | Not Specified | [8] |

Experimental Protocols for Pathway 1

Step 1: Synthesis of Diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II)

-

A mixture of 3-chloro-4-fluoroaniline (I) and diethyl ethoxymethylenemalonate (A) is heated at 125°C.[8]

-

The reaction proceeds via condensation to yield diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II).[8]

Step 2: Synthesis of Ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III)

-

The intermediate (II) undergoes thermal cyclization by refluxing in a high-boiling solvent such as Dowtherm A.[8]

-

This Gould-Jacobs reaction forms the quinoline ring system, yielding ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III).[8]

Step 3: Synthesis of Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)

-

A suspension of ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III) (59.7 g) in dimethylformamide (DMF) (425 ml) is prepared.[9]

-

Potassium carbonate (76.6 g) is added, and the mixture is stirred in an oil bath at 80-90°C.[9]

-

Ethyl iodide (89 ml) is added, and the mixture is stirred at 80-90°C for 18 hours.[9]

-

The solvent is evaporated, and the residue is dissolved in water and extracted with dichloromethane.[9]

-

The organic extract is washed with water, dried, filtered, and evaporated. The resulting solid is recrystallized from ethanol to yield the N-alkylated product (IV) (38 g).[9]

Step 4: Synthesis of 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (V)

-

The ethyl ester (IV) is saponified, typically using a base like sodium hydroxide in an aqueous or alcoholic solution.[8]

-

Subsequent acidification of the reaction mixture with a suitable acid (e.g., HCl) precipitates the corresponding carboxylic acid (V).[8]

Step 5: Synthesis of this compound (VI)

-

The carboxylic acid (V) is heated to 100°C with 1-methylpiperazine (B) in pyridine.[8]

-

This nucleophilic aromatic substitution reaction displaces the chlorine atom at the C-7 position with the 1-methylpiperazine moiety to yield this compound (VI).[8]

-

The final product can be salified with methanesulfonic acid to provide this compound mesylate.[8]

Pathway 2: Synthesis from Norfloxacin

A more direct and high-yield synthesis of this compound involves the N-methylation of Norfloxacin, a structurally related fluoroquinolone. This method is particularly suitable for industrial-scale production.

Quantitative Data for Pathway 2

| Step | Product | Reagents & Conditions | Yield (%) | Reference |

| 1 & 2 | This compound Mesylate Dihydrate | Norfloxacin, solid formaldehyde, 85% formic acid, methanesulfonic acid; Recrystallization from 83% ethanol | up to 93.2% | [10] |

Experimental Protocol for Pathway 2

Synthesis of this compound Mesylate from Norfloxacin

-

Norfloxacin is subjected to a methylation reaction with solid formaldehyde and 85% formic acid under appropriate temperature conditions. This is a variation of the Eschweiler-Clarke reaction.[10]

-

The reaction mixture is heated under reflux for a period, typically ranging from 7 to 12 hours.[10]

-

After the methylation is complete, unreacted formic acid and formaldehyde are removed by distillation under reduced pressure.[10]

-

Without isolating the intermediate this compound base, methanesulfonic acid is directly added to the reaction mixture to form the mesylate salt.[10]

-

The crude product is then crystallized and recrystallized from an 83% ethanol solution to yield this compound mesylate dihydrate.[10]

-

This streamlined process, which omits the isolation of the intermediate, contributes to a high overall yield, reaching up to 93.2%.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. CN104774178A - Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate - Google Patents [patents.google.com]

- 3. synchem.de [synchem.de]

- 4. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ETHYL 7-CHLORO-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 7. prepchem.com [prepchem.com]

- 8. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | 70458-93-4 | Benchchem [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. CN103664779A - Preparation method of this compound mesylate - Google Patents [patents.google.com]

Pefloxacin in Veterinary Medicine: A Technical Guide for Researchers

An in-depth exploration of the potential applications, pharmacokinetics, and mechanisms of the fluoroquinolone antibiotic pefloxacin in veterinary research.

Introduction

This compound, a synthetic third-generation fluoroquinolone antibiotic, has garnered significant interest in veterinary medicine due to its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Developed in 1979, this bactericidal agent acts by inhibiting essential bacterial enzymes involved in DNA replication, leading to cell death.[2][3] This technical guide provides a comprehensive overview of this compound's potential applications in veterinary research, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of two crucial bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[1]

These enzymes are vital for bacterial DNA replication, transcription, and repair.[3] DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication and transcription.[3] Topoisomerase IV is critical for the separation of interlinked daughter DNA molecules following replication.[3] By inhibiting these enzymes, this compound stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the formation of double-stranded breaks in the bacterial chromosome.[3] This ultimately results in the cessation of DNA replication and transcription, leading to bacterial cell death.[3]

Pharmacokinetics: A Comparative Overview

This compound generally exhibits good absorption with high bioavailability and excellent tissue penetration.[4] However, significant pharmacokinetic differences have been observed across various animal species. Understanding these differences is crucial for determining appropriate dosage regimens in a research setting.

| Parameter | Broiler Chickens (10 mg/kg BW, oral)[5] | Goats (20 mg/kg BW, oral)[6] |

| Maximum Plasma Concentration (Cmax) | 4.02 ± 0.31 µg/mL | 2.22 ± 0.48 µg/mL |

| Time to Maximum Concentration (Tmax) | 2.01 ± 0.12 h | 2.3 ± 0.7 h |

| Elimination Half-life (t½β) | 13.18 ± 0.82 h | 2.91 ± 0.50 h |

| Oral Bioavailability (F) | 70 ± 2% | 42 ± 5.8% |

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

This compound demonstrates potent in vitro activity against a range of veterinary pathogens. The Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing the susceptibility of bacteria to an antimicrobial agent.

| Pathogen | MIC Range (µg/mL) |

| Escherichia coli | ≤0.01 - >64[7] |

| Salmonella spp. | Active[1] |

| Staphylococcus spp. | Active[1] |

| Mycoplasma gallisepticum | Active[4] |

| Avibacterium paragallinarum | Effective[8] |

It is important to note that MIC values can vary significantly between different strains of the same bacterial species.[7]

Experimental Protocols

In Vivo Efficacy Study: Treatment of Experimental Colibacillosis in Broiler Chickens

This protocol outlines a typical experimental design to assess the in vivo efficacy of this compound for treating colibacillosis in broiler chickens.[9][10][11][12]

1. Animal Model:

-

Species: Broiler chickens, one-day-old.[10]

-

Housing: Housed in clean, disinfected pens with controlled temperature and humidity.

-

Acclimatization: A one-week acclimatization period is recommended before the start of the experiment.

2. Experimental Groups:

-

Group 1: Negative Control (uninfected, untreated).[10]

-

Group 2: Positive Control (infected, untreated).[10]

-

Group 3: this compound Treatment Group (infected, treated with this compound).[10]

-

Group 4: Drug Control (uninfected, treated with this compound).[12]

3. Infection Protocol:

-

Bacterial Strain: A pathogenic strain of Escherichia coli (e.g., serotype O78:K80).[10]

-

Inoculation: At 21 days of age, chickens are experimentally infected via intramuscular injection.[10]

4. Treatment Regimen:

-

Drug: this compound.

-

Administration: Administered orally via drinking water for 3-5 consecutive days.[9][10]

5. Data Collection and Analysis:

-

Clinical Signs and Mortality: Daily observation and recording.

-

Gross Pathology: Post-mortem examination of sacrificed or deceased birds.

-

Bacterial Re-isolation: Swabs from internal organs (e.g., liver, spleen, heart) are cultured to determine the presence of the challenge organism.

-

Performance Parameters: Body weight and feed conversion ratio are monitored.

-

Histopathology: Tissue samples are collected for microscopic examination.

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-test) are used to compare the different experimental groups.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. toku-e.com [toku-e.com]

- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 4. avmj.journals.ekb.eg [avmj.journals.ekb.eg]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. veterinaryworld.org [veterinaryworld.org]

- 7. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. advacarepharma.com [advacarepharma.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CLINICOPATHOLOGICAL STUDIES ON THE EFFECT OF this compound ADMINISTRATION ON E. COLI INFECTED CHICKS [kvmj.journals.ekb.eg]

Pefloxacin's Impact on Eukaryotic Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic, has long been utilized for its potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3] However, a growing body of evidence reveals that this compound also exerts significant effects on eukaryotic cells, warranting in-depth investigation for its potential therapeutic applications and toxicological assessment. This technical guide provides a comprehensive overview of the multifaceted effects of this compound on eukaryotic cell cultures, detailing its mechanisms of action, impact on cellular processes, and methodologies for its study.

Core Mechanisms of Action in Eukaryotic Cells

While this compound's primary targets are bacterial topoisomerases, its influence on eukaryotic cells is multifaceted, primarily revolving around mitochondrial dysfunction and interactions with topoisomerase II.

Mitochondrial Disruption: A primary mechanism of this compound-induced effects in eukaryotic cells is the impairment of mitochondrial function.[4][5][6][7] This disruption manifests as:

-

Increased Reactive Oxygen Species (ROS) Production: this compound treatment can lead to an overproduction of ROS, inducing oxidative stress.[6][8]

-

Altered Mitochondrial Respiration: Studies on related fluoroquinolones like ciprofloxacin have shown an increase in mitochondrial leak respiration, suggesting a compromise of the inner mitochondrial membrane's integrity.[3][9][10]

-

Decreased Mitochondrial Membrane Potential: The increase in ROS and damage to the mitochondrial membrane can lead to a reduction in the mitochondrial membrane potential, a key indicator of mitochondrial health.[8]

Eukaryotic Topoisomerase II Inhibition: Although less potent than against its bacterial counterparts, this compound can inhibit eukaryotic topoisomerase II.[11][12][13] This inhibition can interfere with DNA replication and segregation, leading to cell cycle arrest and apoptosis, particularly at higher concentrations.[14]

Effects on Cellular Processes

The molecular interactions of this compound translate into observable effects on key cellular processes, including cell viability, proliferation, and apoptosis.

Cell Viability and Proliferation

This compound has demonstrated cytotoxic effects across a range of eukaryotic cell types in a dose- and time-dependent manner. This is often quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the cell line and exposure duration.

| Cell Type/Line | This compound Concentration | Observed Effect | Reference |

| Rat Hepatocytes | 400 mg/L | Hepatotoxic | [15] |

| Human Myeloid Precursors | 0.5-50 µg/ml | No influence on proliferation | [15] |

| Normal Bone Marrow Cells | ≥ 25 µg/ml | Dose-dependent inhibition of colony formation | [16] |

| Leukemic K-562 and HL-60 cells | ≥ 25 µg/ml | Dose-dependent inhibition of colony formation | [16] |

| HCT 116 (Human Colorectal Carcinoma) | Not Specified | Inhibition of cell proliferation | [17] |

Cell Cycle Arrest

This compound and its derivatives have been shown to induce cell cycle arrest, primarily at the S and G2/M phases.[9][12][13][18][19] This arrest is a common cellular response to DNA damage and prevents the propagation of cells with compromised genetic material.

Induction of Apoptosis

A significant consequence of this compound treatment in many eukaryotic cell lines is the induction of apoptosis, or programmed cell death.[9][12][13][17][19] This is often mediated through the intrinsic (mitochondrial) pathway, triggered by mitochondrial dysfunction and the release of pro-apoptotic factors. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program.[5][20][21][22]

Signaling Pathways Modulated by this compound

The cellular effects of this compound are orchestrated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved.

Caption: this compound-induced mitochondrial dysfunction leading to apoptosis.

Caption: this compound's inhibition of Topoisomerase II leading to cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on eukaryotic cell cultures.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

Materials:

-

Cells in culture

-

This compound stock solution

-

96-well plate

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]

Materials:

-

Cells in culture

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS

The following protocol uses a cell-permeable fluorescent probe, such as H2DCFDA, to detect intracellular ROS.[28][29][30][31]

Materials:

-

Cells in culture

-

This compound stock solution

-

Black, clear-bottom 96-well plate

-

H2DCFDA or similar ROS detection reagent

-

Serum-free medium or PBS

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.

-

Remove the treatment medium and wash the cells with serum-free medium or PBS.

-

Load the cells with the ROS detection reagent (e.g., 10 µM H2DCFDA) in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~495/529 nm for DCF) or visualize using a fluorescence microscope.

Western Blotting for Caspase Activation

Western blotting can be used to detect the cleavage of caspases, which is a hallmark of apoptosis.[20][21][22][32][33]

Materials:

-

Cells in culture

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, harvest, and lyse to extract total protein.

-

Determine protein concentration using a protein assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the pro-caspase and its cleaved (active) form.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound's effects on eukaryotic cell cultures are complex and significant, extending beyond its established antibacterial properties. The induction of mitochondrial dysfunction, oxidative stress, cell cycle arrest, and apoptosis positions this compound and its derivatives as compounds of interest for further investigation in fields such as oncology and toxicology. The experimental protocols outlined in this guide provide a robust framework for researchers to explore and quantify the impact of this compound on eukaryotic cells, contributing to a deeper understanding of its biological activities and potential therapeutic applications.

References

- 1. Proteoglycan and Collagen Biochemical Variations during Fluoroquinolone-Induced Chondrotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrial activity after cold preservation of pancreatic islet cells treated with this compound (PFX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of this compound compared to that of quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ciprofloxacin-mediated induction of S-phase cell cycle arrest and apoptosis in COLO829 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. toku-e.com [toku-e.com]

- 16. Chondrotoxicity of quinolones in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Ciprofloxacin-induced G2 arrest and apoptosis in TK6 lymphoblastoid cells is not dependent on DNA double-strand break formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. broadpharm.com [broadpharm.com]

- 24. researchhub.com [researchhub.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. kumc.edu [kumc.edu]

- 28. assaygenie.com [assaygenie.com]

- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 30. Suppression of Reactive Oxygen Species Accumulation Accounts for Paradoxical Bacterial Survival at High Quinolone Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 32. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Pefloxacin: An In-depth Technical Guide to Tissue and Fluid Penetration and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefloxacin, a synthetic fluoroquinolone antimicrobial agent, exhibits a broad spectrum of activity against a wide range of Gram-negative and Gram-positive bacteria.[1] A key characteristic of this compound is its excellent penetration into various body tissues and fluids, often achieving concentrations exceeding those in the plasma.[1][2] This attribute is crucial for the effective treatment of infections in deep-seated tissues. This technical guide provides a comprehensive overview of the penetration and distribution of this compound in various body compartments, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease management.

Pharmacokinetic Profile of this compound

This compound is well-absorbed after oral administration, with a bioavailability of nearly 100%.[3] It can also be administered intravenously.[2] The drug has a relatively long elimination half-life, ranging from 6.2 to 12.4 hours, which allows for twice-daily dosing.[1][4] this compound is primarily eliminated through hepatic metabolism, with a smaller portion excreted unchanged in the urine.[3][4] Consequently, dosage adjustments are generally not required in patients with renal impairment but are necessary for those with hepatic insufficiency.[1][4] The apparent volume of distribution is high, indicating extensive tissue distribution.[4]

This compound Concentration in Various Tissues and Fluids

The ability of this compound to penetrate tissues and fluids is a critical factor in its clinical efficacy. The following tables summarize the quantitative data on this compound concentrations in various body compartments from several key studies.

Bronchial Secretions and Lung Tissue

This compound demonstrates excellent penetration into the respiratory tract, making it a viable option for treating respiratory infections.

| Tissue/Fluid | Dosage | Route | Subjects | Mean Peak Concentration in Tissue/Fluid | Mean Serum/Plasma Concentration (at corresponding time) | Tissue/Fluid to Serum/Plasma Ratio | Reference |

| Bronchial Secretions | 400 mg every 12h (6 doses) | IV | 12 patients with acute exacerbation of COPD | 6.51 to 11.1 µg/mL | Lower than bronchial secretion concentrations at all times | >1 | [5][6] |

| Alveolar Macrophages | 800 mg (single dose) | Oral | 10 healthy volunteers | 106 ± 11.1 mg/L (at 2 or 4h) | 6.67 ± 0.47 mg/L | ~15.9 | [7] |

| Epithelial Lining Fluid | 800 mg (single dose) | Oral | 10 healthy volunteers | 88.2 ± 10 mg/L (at 2 or 4h) | 6.67 ± 0.47 mg/L | ~13.2 | [7] |

Cerebrospinal Fluid (CSF)

This compound can cross the blood-brain barrier, particularly in the presence of inflamed meninges, achieving therapeutic concentrations in the cerebrospinal fluid.

| Tissue/Fluid | Dosage | Route | Subjects | Mean Peak Concentration in CSF (µg/mL) | Mean Peak Plasma Concentration (µg/mL) | CSF to Plasma Ratio (%) | Reference |

| CSF (inflamed meninges) | 7.5 mg/kg every 12h (3 doses) | IV/Oral | 7 patients with meningitis | 2.4 to 9 | 6.8 to 16 | - | [8][9] |

| CSF (inflamed meninges) | 15 mg/kg every 12h (3 doses) | IV/Oral | 8 patients with meningitis | 6.5 to 13 | 14 to 18.6 | - | [8][9] |

| CSF (non-inflamed meninges) | 400 mg (1h infusion) | IV | 9 subjects with hydrocephalus | 2.97 ± 0.32 | 8.54 ± 1.53 | ~60% (unbound fraction) | [10][11] |

Prostate Tissue

This compound achieves significant concentrations in prostatic tissue, which is advantageous for the treatment of prostatitis.

| Tissue/Fluid | Dosage | Route | Subjects | Mean Concentration in Tissue (µg/g) | Mean Serum Concentration (µg/mL) | Tissue to Serum Ratio | Reference |

| Prostate Adenoma | 800 mg (single dose) | IV | 50 patients undergoing prostatectomy | 4.39 (central and peripheral) | Similar to tissue concentrations | ~1 | [12] |

Bone Tissue

The penetration of this compound into bone is a key factor in its use for treating osteomyelitis.

| Tissue/Fluid | Dosage | Route | Subjects | Concentration in Bone (mg/g) | Serum Level (at corresponding time) | Bone to Serum Ratio | Reference |

| Iliac Crest Bone | 400 mg every 12h (≥7 days) | IV then Oral | 15 patients with chronic osteitis | 2 to 10 | - | Always ≥ MIC of infecting organism | [13] |

Adipose Tissue

This compound's penetration into fat tissue is comparatively lower than in other tissues.

| Tissue/Fluid | Dosage | Route | Subjects | Mean Concentration in Tissue (µg/g) | Mean Plasma Concentration (µg/mL) | Tissue to Plasma Ratio (%) | Reference |

| Epiploic Fat | 800 mg (single dose) | IV | Patients undergoing colorectal surgery | Stable, >1 | Decreased by 40% over 150 min | ~32% | [14][15] |

Inflammatory Fluid

This compound rapidly penetrates into inflammatory fluid, reaching effective concentrations at the site of inflammation.

| Tissue/Fluid | Dosage | Route | Subjects | Mean Peak Concentration in Fluid (µg/mL) | Mean Peak Serum Concentration (µg/mL) | Fluid to Serum Ratio | Reference |

| Cantharidin-induced Inflammatory Fluid | 400 mg (single dose) | Oral | 6 male volunteers | 3.9 (at 2.4h) | 6.6 (at 0.8h) | ~0.59 | [16] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine this compound concentrations in various biological matrices.

Quantification in Bronchial Secretions

-

Study Design: Twelve patients with acute exacerbation of chronic obstructive pulmonary disease received six intravenous doses of 400 mg of this compound at 12-hour intervals.[5][6]

-

Sample Collection: Samples of blood and bronchial secretions were collected simultaneously before the injection and at 0.5, 3, 6, 9, and 12 hours after the end of the sixth infusion.[5][6]

-

Analytical Method: this compound concentrations were determined, though the specific assay is not detailed in the abstract.[5]

Quantification in Cerebrospinal Fluid (Meningitis Patients)

-

Study Design: Fifteen patients with bacterial meningitis or ventriculitis were administered three doses of this compound at 12-hour intervals. Seven patients received 7.5 mg/kg and eight received 15 mg/kg.[8][9] Eleven patients received the drug intravenously and four orally.[8][9]

-

Sample Collection: Plasma and CSF levels were measured 2 hours after the third intravenous dose and 4 hours after the third oral dose.[8][9]

-

Analytical Method: this compound concentrations were determined using a high-performance liquid chromatographic (HPLC) assay.[8][9]

Quantification in Prostate Tissue

-

Study Design: Fifty patients undergoing transvesical prostatectomy for benign prostate hyperplasia were given a single intravenous dose of 800 mg of this compound.[12] Surgery was performed 2, 4, 6, 8, or 10 hours after administration.[12]

-

Sample Collection: Samples of serum and both the central and peripheral parts of the prostate adenoma were collected during surgery.[12]

-

Analytical Method: this compound concentrations were determined using a microbiological plate assay.[12]

Quantification in Bone Tissue

-

Study Design: Fifteen patients with chronic osteitis were treated with this compound 400 mg every 12 hours, initially intravenously for 48 hours, followed by oral administration.[13]

-

Sample Collection: Bone biopsies from the iliac crest were taken after at least seven days of treatment, 2 hours after the last dose. Serum samples were collected at the same time.[13]

-

Analytical Method: The method of quantification is not specified in the abstract but was sufficient to determine levels between 2 and 10 mg per gram of bone.[13]

General Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Several studies utilized HPLC for the quantification of this compound in biological samples. A common approach involves:

-

Sample Preparation: Protein precipitation from plasma using methanol or another suitable organic solvent.[17] For tissues, homogenization and extraction are typically required.

-

Chromatographic Separation: A reversed-phase C18 column is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidic buffer (e.g., phosphoric acid solution).[18][19][20]

-

Detection: Ultraviolet (UV) detection is commonly employed, with wavelengths typically set around 275-280 nm.[17][18][19][20]

-

Internal Standard: An internal standard, such as acetaminophen or a this compound analog, is used to ensure accuracy and reproducibility.[18][19][20]

Mechanisms of this compound Distribution and Cellular Uptake

The distribution of this compound is influenced by several factors, including its physicochemical properties and interactions with cellular transport systems.

Physicochemical Factors

This compound's ability to penetrate tissues is partly due to its lipophilicity, which allows it to diffuse across cell membranes.[7] Protein binding of this compound in plasma is relatively low (≤ 30%), which means a larger fraction of the drug is free to distribute into tissues.[3]

Cellular Transport

Studies in human monocytes have shown that this compound uptake is a carrier-mediated process.[21] The transport system appears to be distinct from those used by other fluoroquinolones that utilize amino acid or organic anion transporters.[21] this compound is thought to cross the cell membrane in its zwitterionic form.[21] This carrier-mediated transport is activated by a Ca2+-dependent system and can be inhibited by verapamil.[21] this compound has also been shown to inhibit the human organic cation transporter 1 (hOCT1).[22]

In bacteria, the interaction is more complex. While diffusion and binding to phospholipids play a role, there is also evidence for an energy-dependent efflux system in some bacteria that can reduce intracellular accumulation.[23]

Visualizing this compound Pharmacokinetics and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes related to this compound's distribution and analysis.

References

- 1. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and tissue penetration of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetic behavior of this compound in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Penetration of this compound into bronchial secretions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Accumulation of this compound in the lower respiratory tract demonstrated by bronchoalveolar lavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Penetration of this compound into cerebrospinal fluid of patients with meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Pharmacokinetics of intravenously administered this compound in the prostate; perspectives for its application in surgical prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The diffusion of this compound into bone and the treatment of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Concentrations of this compound in plasma and tissue after administration as surgical prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and tissue penetration of orally administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous quantification of levofloxacin, this compound, ciprofloxacin and moxifloxacin in microvolumes of human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. Development and Validation of a HPLC Method for Determination of this compound in Tablet and Human Plasma [journals.mums.ac.ir]

- 20. researchgate.net [researchgate.net]

- 21. Carrier-mediated system for this compound uptake in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Transport of this compound across the bacterial cytoplasmic membrane in quinolone-susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Bactericidal Action of Pefloxacin on Multi-Drug Resistant Pseudomonas aeruginosa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa stands as a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. The emergence of multi-drug resistant (MDR) strains presents a significant challenge in clinical settings. This technical guide delves into the bactericidal action of Pefloxacin, a synthetic fluoroquinolone antibiotic, against MDR P. aeruginosa. We will explore its mechanism of action, the landscape of resistance, and present key quantitative data on its efficacy. Furthermore, this guide provides detailed experimental protocols for assessing the bactericidal activity of this compound and visualizes the intricate signaling pathways and experimental workflows.

Introduction to this compound and Pseudomonas aeruginosa

This compound is a broad-spectrum fluoroquinolone antibiotic that has demonstrated activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mode of action, like other quinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.[1][2][3] P. aeruginosa, a Gram-negative bacillus, is a leading cause of nosocomial infections, particularly in immunocompromised individuals. Its remarkable ability to develop resistance through various mechanisms necessitates a continuous search for effective therapeutic strategies.[4]

Mechanism of Bactericidal Action

The bactericidal effect of this compound is primarily achieved through the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] In Gram-negative bacteria such as P. aeruginosa, DNA gyrase is the principal target.[2]

These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication. Topoisomerase IV is crucial for the separation of interlinked daughter DNA molecules following replication.

This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This blockage of the re-ligation step of the enzyme's function leads to the accumulation of double-stranded DNA breaks, ultimately triggering cell death.

Figure 1: Mechanism of action of this compound.

Quantitative Analysis of this compound's Bactericidal Activity

The efficacy of an antibiotic is quantified through several key parameters, including the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Table 1: MIC and MBC of this compound against P. aeruginosa

| Strain | Description | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Reference |

| S | Parent Isolate | 2 | Not Reported | [5] |

| PT1 | Post-therapy Isolate | 32 | Not Reported | [5] |

| PT2 | Post-therapy Isolate | 128 | Not Reported | [5] |

| PT2-r | Post-therapy Isolate (in vitro subpassages of PT2) | 32 | Not Reported | [5] |

| MexAB-OprM Overproducing Strains | Post-therapy resistant isolates | 8 - 64 | 2 to 4-fold higher than MIC | [6] |

Time-Kill Assays

Time-kill assays provide a dynamic view of an antibiotic's bactericidal activity over time. While specific time-kill curve data for this compound against MDR P. aeruginosa is limited in the available literature, studies on other fluoroquinolones demonstrate a concentration-dependent killing. For a this compound-resistant isolate of P. aeruginosa, one study reported no bactericidal activity was observed using the time-kill curve method.[7] This suggests that at clinically achievable concentrations, this compound may not be effective in eradicating resistant strains. For comparison, ciprofloxacin, another fluoroquinolone, has shown a reduction of 4 log10 CFU/mL within 1 hour against a susceptible strain.[7]

Mechanisms of Resistance in Pseudomonas aeruginosa

MDR P. aeruginosa employs a multifaceted approach to evade the action of this compound. The primary mechanisms include:

-

Target Site Modification: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a common cause of fluoroquinolone resistance. These mutations alter the drug-binding site, reducing the affinity of this compound for its targets.

-

Reduced Permeability: P. aeruginosa can limit the intracellular concentration of this compound by altering its outer membrane. This includes the reduced expression of outer membrane proteins, such as protein D2 (an OprD porin), which can act as a channel for quinolone entry.[5] Changes in the lipopolysaccharide (LPS) content of the outer membrane have also been associated with decreased permeability to this compound.[5]

-

Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system, actively transports this compound and other antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[6] The upregulation of these pumps can lead to a broad spectrum of resistance.

Figure 2: Mechanisms of resistance to this compound in P. aeruginosa.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

P. aeruginosa isolates (test and control strains)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

-

Preparation of Inoculum: Culture the P. aeruginosa isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Materials:

-

This compound

-

CAMHB

-

P. aeruginosa isolate

-

Sterile culture tubes

-

Incubator with shaking capabilities

-

Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

-

Inoculum Preparation: Prepare a logarithmic phase culture of P. aeruginosa in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to this compound: Add this compound to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 35°C ± 2°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

-

Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto antibiotic-free agar plates.

-